Cas no 425426-80-8 (3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid)

3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound featuring a thiophene backbone substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid functionality allows for further derivatization. Its high purity and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid structure
425426-80-8 structure
Product Name:3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
CAS No:425426-80-8
MF:C7H5F3O3S
MW:226.173011541367
MDL:MFCD08696386
CID:3060256
PubChem ID:12090420
Update Time:2025-06-29

3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
    • EN300-92625
    • BBL040754
    • AKOS000313667
    • 3-Methoxy-5-trifluoromethyl-2-thiophenecarboxylic acid
    • CHEMBL3445223
    • STK351005
    • AB48415
    • 3-METHOXY-5-(TRIFLUOROMETHYL)-2-THIOPHENECARBOXYLIC ACID
    • MFCD08696386
    • SCHEMBL4061102
    • 425426-80-8
    • ASA42680
    • CS-0452383
    • DB-136818
    • 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylicacid
    • MDL: MFCD08696386
    • Inchi: 1S/C7H5F3O3S/c1-13-3-2-4(7(8,9)10)14-5(3)6(11)12/h2H,1H3,(H,11,12)
    • InChI Key: UDHXNKJSJKISON-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C=C1C(F)(F)F)OC

Computed Properties

  • Exact Mass: 225.99114968Da
  • Monoisotopic Mass: 225.99114968Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 74.8Ų

3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid Security Information

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Additional information on 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid

3-Methoxy-5-(Trifluoromethyl)Thiophene-2-Carboxylic Acid: A Comprehensive Overview

3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, also known by its CAS number 425426-80-8, is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique thiophene ring structure, which serves as a platform for various functional groups. The presence of a methoxy group at the 3-position and a trifluoromethyl group at the 5-position, along with the carboxylic acid moiety at the 2-position, endows this molecule with distinctive chemical and biological properties.

The thiophene ring system is a fundamental component of this compound, contributing to its aromaticity and stability. The substitution pattern on the thiophene ring plays a crucial role in determining its reactivity and functionality. The methoxy group (-OCH3) at the 3-position introduces electron-donating effects, which can influence the electronic properties of the molecule. Conversely, the trifluoromethyl group (-CF3) at the 5-position is highly electronegative and exerts an electron-withdrawing effect, enhancing the compound's overall polarity and reactivity. These substituents collectively make 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid a valuable building block in organic synthesis.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including coupling reactions, oxidation techniques, and ring-closing metathesis, to construct the thiophene framework with high precision. The integration of these techniques has not only improved yield but also facilitated access to structurally diverse derivatives of this compound. For instance, studies have demonstrated that 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid can be readily converted into esters or amides, expanding its utility in drug design and material applications.

In the realm of pharmacology, this compound has shown promise as a lead molecule for drug development. Its unique combination of substituents allows it to interact with various biological targets, such as enzymes and receptors. Recent research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The trifluoromethyl group contributes to enhanced metabolic stability, while the methoxy group enhances solubility and bioavailability. These attributes make 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid an attractive candidate for anti-cancer drug discovery.

Beyond pharmacology, this compound has found applications in materials science. Its electron-withdrawing groups make it suitable for use in organic electronics, where it can serve as a component in semiconducting materials or dielectrics. Recent studies have explored its integration into polymer systems to enhance electrical properties. The ability to modify its structure further underscores its potential in developing advanced materials for energy storage and optoelectronic devices.

The environmental impact of 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is another area of growing interest. Researchers are investigating its biodegradation pathways and toxicity profiles to ensure sustainable use. Preliminary findings suggest that it exhibits moderate biodegradability under specific conditions, though further studies are required to fully understand its environmental fate.

In conclusion, 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and versatile reactivity continue to drive innovative research across disciplines. As advancements in synthetic methods and computational modeling unfold, this compound is poised to play an even more significant role in addressing complex scientific challenges.

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